3-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
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Overview
Description
3-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one is a complex organic compound featuring a unique combination of triazine and diazocin structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring is synthesized through the reaction of cyanuric chloride with cyclohexylamine under controlled conditions. This step requires careful temperature management to ensure the selective formation of the desired product.
Cyclization: The intermediate product is then subjected to cyclization reactions to form the diazocin ring. This step often involves the use of strong bases and specific solvents to facilitate the ring closure.
Final Assembly: The final step involves the coupling of the triazine and diazocin structures, typically through nucleophilic substitution reactions. This step may require the use of catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexylamino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazine ring, potentially leading to the formation of partially or fully reduced triazine derivatives.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the chloro group on the triazine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazine derivatives, oxidized cyclohexylamino compounds, and reduced triazine structures. These products can exhibit different chemical and physical properties, making them useful for diverse applications.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials with specific properties.
Biology
Biologically, the compound has potential applications as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases involving abnormal cell proliferation.
Medicine
In medicine, the compound’s potential as an anticancer agent is of particular interest. Its ability to inhibit specific enzymes and pathways involved in cancer cell growth and survival makes it a promising candidate for further investigation.
Industry
Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity. Additionally, it can modulate receptor function by acting as an agonist or antagonist, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: This compound shares the triazine structure but differs in its substituents and overall molecular framework.
3-(N-benzyloxycarbonyl-glycyl)-1,2,3,4,5,6-hexahydro-1,5-methano-pyrido[1,2-a][1,5]diazocin-8-one: Similar in its diazocin structure but with different functional groups.
Uniqueness
The uniqueness of 3-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one lies in its combination of triazine and diazocin structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H25ClN6O |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
11-[4-chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C20H25ClN6O/c21-18-23-19(22-15-5-2-1-3-6-15)25-20(24-18)26-10-13-9-14(12-26)16-7-4-8-17(28)27(16)11-13/h4,7-8,13-15H,1-3,5-6,9-12H2,(H,22,23,24,25) |
InChI Key |
JATNKKQDKALHLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC(=N2)Cl)N3CC4CC(C3)C5=CC=CC(=O)N5C4 |
Origin of Product |
United States |
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